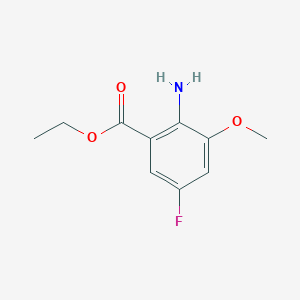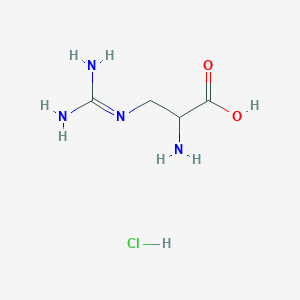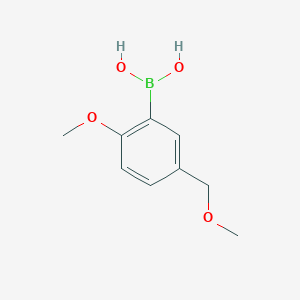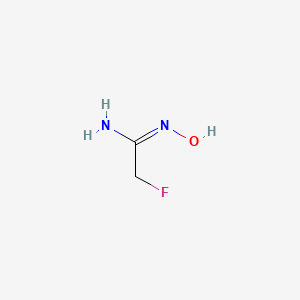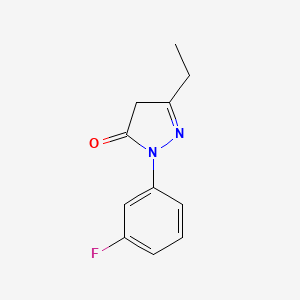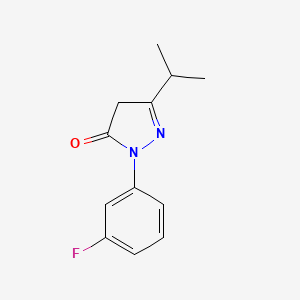![molecular formula C16H23NO4 B6331600 3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester CAS No. 40871-16-7](/img/structure/B6331600.png)
3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester is a complex organic compound with a molecular formula of C15H21NO4. This compound is known for its unique structure, which includes a benzyl group, a methoxycarbonyl-ethyl group, and a methyl ester group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester typically involves the reaction of methyl acrylate with benzylamine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the excess methyl acrylate is distilled off. The residue is then taken in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure, and the resultant oil is chromatographed over silica gel using ethyl acetate-petroleum ether to furnish the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity or protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-propionic acid methyl ester
- 3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-butyric acid methyl ester
- 3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-valeric acid methyl ester
Uniqueness
The uniqueness of 3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group and the methoxycarbonyl-ethyl group allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
methyl 3-[benzyl-(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-13(16(19)21-3)11-17(10-9-15(18)20-2)12-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMWOJUEAXKQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CCC(=O)OC)CC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B6331517.png)
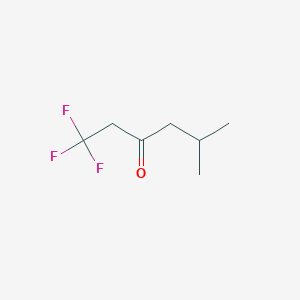

![Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine](/img/structure/B6331539.png)
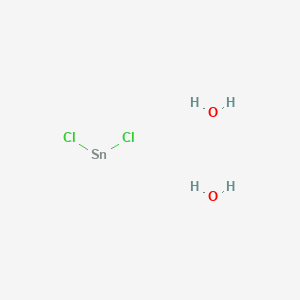
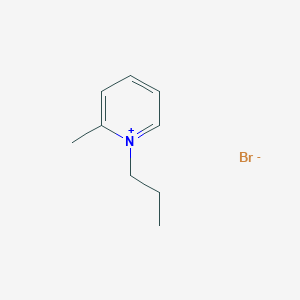
![N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride](/img/structure/B6331565.png)
